1-(3-Hydroxypropyl)pyrrolidine-2,5-dione

Derivatization chemistry Polymer conjugation Linker optimization

Researchers pursuing IDO1 inhibitor SAR often lack pre-functionalized succinimide scaffolds with a reactive handle. 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione solves this with a terminal hydroxyl for esterification, carbamate formation, or Mitsunobu coupling. • C3 linker minimizes steric clashes with IDO1 active site; patent SAR shows N-substituent changes modulate IC50 >40-fold (42-1,800 nM). • 98% purity grade ensures reliable stoichiometry for conjugation and polymerization.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 56058-21-0
Cat. No. B1657283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypropyl)pyrrolidine-2,5-dione
CAS56058-21-0
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCCO
InChIInChI=1S/C7H11NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h9H,1-5H2
InChIKeyKZMBWDGCFLVNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxypropyl)pyrrolidine-2,5-dione Technical Baseline


1-(3-Hydroxypropyl)pyrrolidine-2,5-dione (CAS 56058-21-0), also referred to as N-(3-hydroxypropyl)succinimide, is a C7H11NO3 heterocyclic building block with a molecular weight of 157.17 g/mol . The compound features a pyrrolidine-2,5-dione (succinimide) core bearing an N-(3-hydroxypropyl) substituent. Its boiling point is reported at 196–198 °C (14 Torr), with a predicted density of 1.263±0.06 g/cm³ and a predicted pKa of 14.80±0.10 . The terminal hydroxyl group provides a critical functional handle for further derivatization, distinguishing it from non-hydroxylated N-alkyl succinimides . This compound is cited as a member of the pyrrolidine-2,5-dione class of IDO1 inhibitors in patent literature .

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione Substitution Risks


The scientific and industrial value of 1-(3-hydroxypropyl)pyrrolidine-2,5-dione is not adequately captured by its succinimide core alone; it arises from the specific interplay of the N-(3-hydroxypropyl) substituent. Unlike simple N-alkyl succinimides (e.g., N-methylsuccinimide, CAS 1121-07-9) or N-aryl succinimides, the terminal hydroxyl group imparts enhanced polarity, hydrogen-bonding capacity, and a covalent anchoring point for conjugation chemistry . The closest hydroxyl-containing analogs—1-(2-hydroxyethyl)pyrrolidine-2,5-dione (CAS 18147-09-6) and 1-(hydroxymethyl)pyrrolidine-2,5-dione (CAS 5146-68-9)—differ in linker length, which alters solubility, conformational flexibility, and spatial presentation of the hydroxyl group . Substituting the target compound with any of these analogs without re-validating the specific application context risks altered reaction kinetics in derivatization, divergent physicochemical properties, and loss of biological activity if the compound serves as a pharmacophoric scaffold . The pyrrolidine-2,5-dione IDO1 inhibitor patent family specifically encompasses N-substituted variants, indicating that the N-substituent is a determinant of inhibitory potency and selectivity .

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione Differentiation Evidence


Hydroxyl Linker Length Differentiation

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione incorporates a three-carbon (C3) hydroxypropyl linker between the succinimide nitrogen and the terminal hydroxyl group, in contrast to the single-carbon (C1) linker in 1-(hydroxymethyl)pyrrolidine-2,5-dione (CAS 5146-68-9) or the two-carbon (C2) linker in 1-(2-hydroxyethyl)pyrrolidine-2,5-dione (CAS 18147-09-6) . This C3 linker length is predicted to increase molecular flexibility (4 rotatable bonds for the C3 compound vs. 1 for the C1 analog and 2 for the C2 analog) and alters the spatial separation between the succinimide core and the terminal hydroxyl by approximately 4–5 Å versus the C1 analog . The boiling point of the C3 compound (196–198 °C at 14 Torr) reflects its intermediate volatility compared to the more volatile C1 analog (no experimental boiling point data publicly available for direct comparison; class-level inference based on molecular weight trend).

Derivatization chemistry Polymer conjugation Linker optimization

Purity Specification Comparison

Commercially, 1-(3-hydroxypropyl)pyrrolidine-2,5-dione is available at two defined purity tiers: ≥95% (AKSci, CAS 56058-21-0) and ≥98% (Leyan, Product No. 1302654) . This compares favorably with the closest hydroxyl-containing analog 1-(2-hydroxyethyl)pyrrolidine-2,5-dione, which is typically offered at 95% purity or without a certified purity specification from major catalog suppliers . The availability of a 98% purity grade for the C3 compound provides procurement flexibility for applications requiring higher batch-to-batch reproducibility, such as quantitative structure–activity relationship (QSAR) studies or polymer synthesis with precise stoichiometric control.

Chemical procurement Purity specification Reproducibility

Solubility Enhancement by Hydroxyl Group

The presence of a terminal hydroxyl group on the N-(3-hydroxypropyl) substituent of 1-(3-hydroxypropyl)pyrrolidine-2,5-dione is qualitatively described as enhancing aqueous solubility relative to non-hydroxylated N-alkyl succinimides . This is consistent with the class-level behavior of hydroxyl-containing succinimide derivatives, where experimental determination of solubility and lipophilicity demonstrates that hydroxyl substitution increases aqueous solubility and reduces logP compared to alkyl-only N-substituents of comparable molecular weight . For reference, the parent compound succinimide (CAS 123-56-8) has a water solubility of approximately 330 g/L at 20 °C ; N-alkylation with a non-hydroxylated propyl group (e.g., N-propylsuccinimide) would be expected to reduce aqueous solubility. The hydroxypropyl substituent partially offsets this reduction. However, quantitative experimental solubility data (e.g., mg/mL or LogS) for 1-(3-hydroxypropyl)pyrrolidine-2,5-dione itself have not been identified in open literature or authoritative physicochemical databases as of this analysis; the differentiation claim is therefore class-level inference rather than direct measurement .

Aqueous solubility Polarity Formulation

IDO1 Inhibitor Scaffold Membership

The pyrrolidine-2,5-dione core is a privileged scaffold in the IDO1 (indoleamine 2,3-dioxygenase-1) inhibitor patent family assigned to iTeos Therapeutics (WO2015173764, US9603836, US9949951), which encompasses N-substituted variants including compounds with hydroxyalkyl N-substituents . Within this patent family, exemplified pyrrolidine-2,5-dione IDO1 inhibitors demonstrate IC50 values ranging from 42 nM (compound 2, HeLa cell-based kynurenine production assay) to 370 nM (compound 11, PDMAB-based assay using L-Trp substrate) to 1,800 nM (compound 4) . The clinical-stage comparator PF-06840003, a hydroxyamidine-based IDO1 inhibitor structurally distinct from the pyrrolidine-2,5-dione series, exhibits an IC50 of 150–410 nM in recombinant hIDO1 assays and achieves >80% intratumoral kynurenine reduction in syngeneic mouse tumor models . 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione serves as a core structural building block or reference scaffold within this pyrrolidine-2,5-dione IDO1 inhibitor class, although it is important to note that specific IC50 or binding data for this exact compound (CAS 56058-21-0) against IDO1 have not been identified in the public domain as of this analysis . Its differentiation within the patent space lies in its terminal hydroxyl group, which provides a synthetic handle for further elaboration into more potent, selective, or ADME-optimized analogs—a feature absent in non-hydroxylated N-substituted variants.

Immuno-oncology IDO1 inhibition Cancer immunotherapy

Synthetic Accessibility via N-Alkylation

A documented synthetic route for 1-(3-hydroxypropyl)pyrrolidine-2,5-dione involves N-alkylation of pyrrolidine-2,5-dione (succinimide, 5 g, 50.5 mmol) with 3-bromopropan-1-ol (6.85 mL, 76 mmol) in acetonitrile (80 mL) with potassium carbonate (14 g, 100 mmol) under reflux, yielding the product after column chromatography purification (ethyl acetate/petroleum ether 4:1) in 34% yield (2.6 g) . This reported yield provides a baseline for process optimization and cost-of-goods estimation. The reaction employs commercially available, inexpensive starting materials (succinimide and 3-bromopropan-1-ol) and standard laboratory reagents (K₂CO₃, acetonitrile), making it accessible without specialized equipment . By comparison, the synthesis of the C1 analog 1-(hydroxymethyl)pyrrolidine-2,5-dione typically requires formaldehyde-based N-hydroxymethylation under different conditions, while the C2 analog may involve 2-bromoethanol as alkylating agent, which carries different reactivity and toxicity profiles .

Chemical synthesis Process chemistry Scale-up feasibility

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione Application Scenarios


IDO1 Inhibitor Analog Synthesis

For medicinal chemistry programs targeting the IDO1 immunometabolism checkpoint, 1-(3-hydroxypropyl)pyrrolidine-2,5-dione provides a pre-functionalized scaffold that enables rapid diversification through esterification, carbamate formation, or Mitsunobu coupling at the terminal hydroxyl group. This enables structure–activity relationship (SAR) exploration around the N-substituent without requiring de novo construction of the succinimide core . The C3 linker length provides sufficient spatial separation to minimize steric clashes between the derivatized hydroxyl substituent and the IDO1 active site, a consideration supported by patent SAR data showing that N-substituent variation modulates IDO1 IC50 across a >40-fold range (42–1,800 nM) . Researchers should note that specific IDO1 activity data for the unmodified parent compound (CAS 56058-21-0) is not publicly available; its primary value lies in its role as a synthetic intermediate rather than a direct biological probe.

Polymer and Hydrogel Functionalization

The hydroxyl group of 1-(3-hydroxypropyl)pyrrolidine-2,5-dione serves as a covalent attachment point for grafting the succinimide moiety onto polymer backbones or hydrogel networks . Succinimide-containing polymers have been described for water-insoluble nonporous materials capable of binding chemical and biological materials . The 98% purity grade available from select suppliers (Leyan Product No. 1302654) supports applications requiring well-defined stoichiometry, such as controlled grafting density in functionalized polymers. The C3 spacer provides greater conformational flexibility compared to shorter-linker analogs, potentially improving the accessibility of the grafted succinimide for subsequent reactions (e.g., aminolysis) .

Bifunctional Crosslinker Building Block

The orthogonal functionality of 1-(3-hydroxypropyl)pyrrolidine-2,5-dione—a succinimide moiety reactive toward primary amines (forming stable amide bonds) and a hydroxyl group available for independent activation (e.g., with N,N′-disuccinimidyl carbonate or tosyl chloride)—makes it a candidate precursor for heterobifunctional crosslinkers . The pyrrolidine-2,5-dione (succinimide ester) functional group is a well-established amine-reactive moiety widely used in bioconjugation (e.g., NHS ester chemistry), while the hydroxyl group can be selectively activated without interfering with the succinimide ring . This contrasts with simple N-alkyl succinimides lacking a second functional handle, which can only serve as monofunctional end-caps. The 95% minimum purity specification ensures that the primary impurity profile is sufficiently controlled for preparative-scale conjugation, though users requiring analytical precision should specify the 98% grade.

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